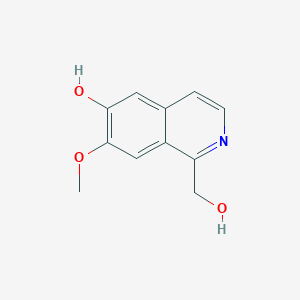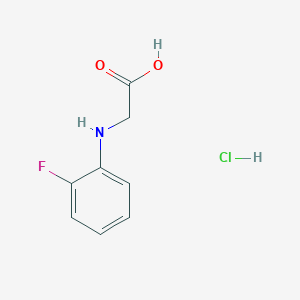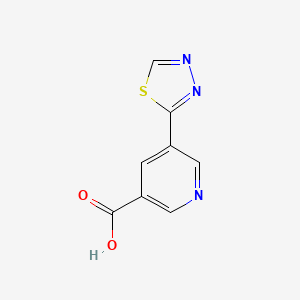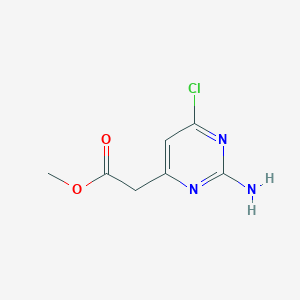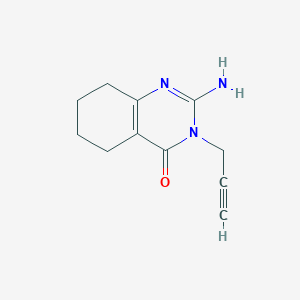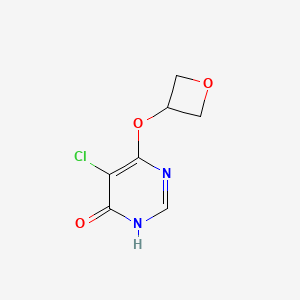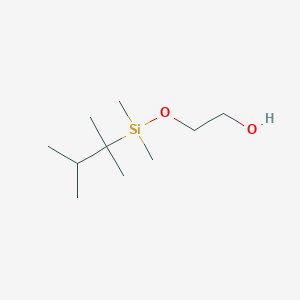
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is an organosilicon compound widely used in organic synthesis. It is known for its role as a protecting group for alcohols, which helps in preventing unwanted reactions during complex synthetic procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is extensively used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The primary mechanism by which 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol exerts its effects is through the formation of a stable silyl ether bond with alcohols. This bond is resistant to many reagents, thereby protecting the alcohol group during subsequent synthetic steps. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((Trimethylsilyl)oxy)ethanol
- 2-((Triisopropylsilyl)oxy)ethanol
Uniqueness
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is unique due to its bulky silyl group, which provides enhanced steric protection compared to smaller silyl groups. This makes it particularly useful in complex synthetic procedures where selective protection is crucial.
Propriétés
Formule moléculaire |
C10H24O2Si |
|---|---|
Poids moléculaire |
204.38 g/mol |
Nom IUPAC |
2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |
Clé InChI |
YLIFPAIIVODJKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




